2-Hydroxy-4-(naphthalen-1-yl)benzoic acid
Description
2-Hydroxy-4-(naphthalen-1-yl)benzoic acid is a bi-aryl compound featuring a hydroxyl group at position 2 of the benzoic acid ring and a naphthalen-1-yl substituent at position 4. This structure confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science. The compound is synthesized via cross-coupling reactions, such as Suzuki-Miyaura coupling, between naphthaleneboronic acid and halogenated hydroxybenzoic acid derivatives .
Properties
IUPAC Name |
2-hydroxy-4-naphthalen-1-ylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O3/c18-16-10-12(8-9-15(16)17(19)20)14-7-3-5-11-4-1-2-6-13(11)14/h1-10,18H,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHJFJVWBERDFCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC(=C(C=C3)C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-(naphthalen-1-yl)benzoic acid typically involves the condensation of 2-hydroxy-1-naphthaldehyde with benzoic acid derivatives. One common method includes the reaction of 2-hydroxy-1-naphthaldehyde with 4-carboxybenzaldehyde in the presence of a suitable catalyst under reflux conditions. The reaction mixture is then cooled, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of 2-Hydroxy-4-(naphthalen-1-yl)benzoic acid may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4-(naphthalen-1-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced aromatic compounds.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
2-Hydroxy-4-(naphthalen-1-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and cytotoxic properties against various cell lines.
Medicine: Explored for its potential use in developing new therapeutic agents, particularly in cancer research.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-(naphthalen-1-yl)benzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Findings:
Substituent Position Effects :
- The position of the naphthyl group (4 vs. 5 on the benzoic acid ring) significantly impacts physical properties. For example, 2-hydroxy-5-(naphthalen-1-yl)benzoic acid (16b) exhibits a high melting point (231–233.7°C), likely due to enhanced hydrogen bonding between the hydroxyl and carboxylic acid groups .
- Electronic effects vary with substitution: The 4-naphthyl group in the target compound may offer better conjugation compared to the 5-substituted isomer, influencing reactivity in synthesis or binding interactions.
Functional Group Modifications: Addition of a thiazolylamino group (as in compound 8e) increases molecular weight (377.40 g/mol) and introduces a non-ATP competitive mechanism for CK2 inhibition, demonstrating the importance of auxiliary groups in biological activity .
Biological Activity :
- Compound 8e’s efficacy as a CK2 inhibitor highlights the role of heterocyclic moieties in targeting enzyme active sites. In contrast, simpler structures like the target compound may require further functionalization to achieve similar potency .
- Diazenyl and nitroso groups (e.g., in D2) introduce redox-active properties, making such derivatives suitable for applications in dyes or metal-chelating agents .
Biological Activity
2-Hydroxy-4-(naphthalen-1-yl)benzoic acid, also known as a derivative of naphthalene and benzoic acid, has garnered significant attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which include a hydroxyl group and a carboxylic acid moiety attached to a naphthalene ring. This article explores the biological activities of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula for 2-Hydroxy-4-(naphthalen-1-yl)benzoic acid is , with a molecular weight of approximately 264.27 g/mol. The structure facilitates various chemical interactions due to the presence of both hydrophilic (hydroxyl and carboxylic acid) and hydrophobic (naphthalene ring) groups.
Biological Activities
Research indicates that 2-Hydroxy-4-(naphthalen-1-yl)benzoic acid exhibits several notable biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess significant antimicrobial properties against various bacterial and fungal strains.
- Antioxidant Activity : The phenolic hydroxyl group may contribute to its ability to scavenge free radicals, which is crucial in combating oxidative stress.
- Anti-inflammatory Properties : The compound's structure indicates potential inhibition of cyclooxygenase enzymes, which are key players in inflammatory processes.
Table 1: Summary of Biological Activities
| Activity | Description | Reference |
|---|---|---|
| Antimicrobial | Inhibitory effects against bacterial and fungal strains | |
| Antioxidant | Potential to scavenge free radicals | |
| Anti-inflammatory | Possible inhibition of cyclooxygenase enzymes |
The mechanism of action for 2-Hydroxy-4-(naphthalen-1-yl)benzoic acid involves its interaction with specific molecular targets. The hydroxyl group can donate hydrogen atoms to free radicals, neutralizing them. Additionally, the carboxylic acid group may facilitate binding to enzyme active sites, influencing enzymatic activity related to inflammation and other metabolic processes.
Antimicrobial Efficacy
A study evaluated the antimicrobial properties of various derivatives of benzoic acid, including 2-Hydroxy-4-(naphthalen-1-yl)benzoic acid. Results indicated significant activity against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics.
Antioxidant Evaluation
In vitro assays demonstrated that the compound exhibited notable antioxidant activity compared to standard antioxidants. It effectively reduced oxidative damage in cellular models, indicating therapeutic potential in diseases associated with oxidative stress.
Anti-inflammatory Studies
Research focusing on anti-inflammatory effects revealed that this compound could inhibit the production of pro-inflammatory cytokines in cell cultures, supporting its application in treating inflammatory diseases.
Comparative Analysis with Related Compounds
To better understand the uniqueness of 2-Hydroxy-4-(naphthalen-1-yl)benzoic acid, it is beneficial to compare it with structurally similar compounds:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 2-Hydroxy-4-(naphthalen-1-yl)benzoic acid | 1262006-76-7 | Exhibits antimicrobial properties |
| 4-Hydroxybenzoic acid | 99-96-7 | Known for broad-spectrum antimicrobial activity |
| 3-Hydroxyflavone | 480-13-7 | Exhibits strong antioxidant properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
